molecular formula C15H15N3O5S B5830656 2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide

2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide

Cat. No.: B5830656
M. Wt: 349.4 g/mol
InChI Key: ZVVSDDGPPQKNAK-UHFFFAOYSA-N
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Description

2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a nitrophenyl group and a methyl(methylsulfonyl)amino group

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-17(24(2,22)23)14-9-4-3-8-13(14)15(19)16-11-6-5-7-12(10-11)18(20)21/h3-10H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVSDDGPPQKNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide typically involves multiple steps. One common approach starts with the nitration of a benzamide derivative to introduce the nitro group. This is followed by the introduction of the methyl(methylsulfonyl)amino group through a series of substitution reactions. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional functional groups to the benzamide core.

Scientific Research Applications

2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the methyl(methylsulfonyl)amino group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound useful in studies related to enzyme inhibition and protein binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-[methyl(methylsulfonyl)amino]-N-(4-nitrophenyl)benzamide
  • 2-[methyl(methylsulfonyl)amino]-N-(2-nitrophenyl)benzamide
  • 2-[ethyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide

Uniqueness

2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the nitrophenyl group in the 3-position, as opposed to the 2- or 4-position, can result in different steric and electronic effects, making this compound distinct from its analogs.

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